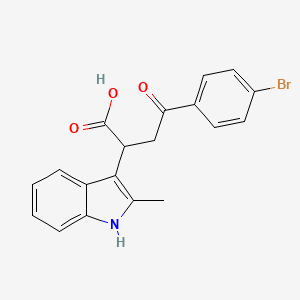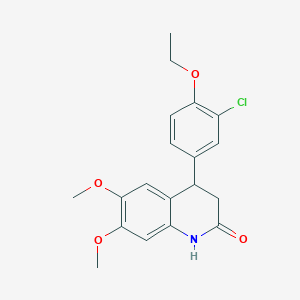
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic compound that belongs to the family of indole-3-butyric acid derivatives. It is a potent inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO), which is involved in the metabolism of the essential amino acid tryptophan. TDO is overexpressed in various types of cancer, and its inhibition has been proposed as a therapeutic strategy for cancer treatment.
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid involves its inhibition of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid. 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid is an enzyme that catalyzes the conversion of tryptophan to kynurenine. Inhibition of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid by 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid leads to a decrease in tryptophan metabolism and an increase in the levels of the tryptophan metabolite kynurenine. This shift in the tryptophan-kynurenine pathway has been shown to have anti-tumor effects, including inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has been shown to have several biochemical and physiological effects. Inhibition of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid by 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid leads to a decrease in tryptophan metabolism and an increase in the levels of the tryptophan metabolite kynurenine. This shift in the tryptophan-kynurenine pathway has been shown to have anti-tumor effects, including inhibition of tumor growth and metastasis. In addition, 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has been shown to have anti-inflammatory effects, as kynurenine has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has several advantages for lab experiments. It is a potent inhibitor of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid, and its effects on the tryptophan-kynurenine pathway can be easily measured. In addition, 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid in lab experiments. Its low solubility in water can make it difficult to work with, and its potency as an inhibitor of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid can make it difficult to distinguish its effects from those of other compounds that may also be affecting the tryptophan-kynurenine pathway.
Orientations Futures
There are several future directions for the study of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid. One direction is the development of more potent and selective inhibitors of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid. Another direction is the investigation of the effects of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid on other pathways that are involved in cancer progression, such as the immune system and angiogenesis. Finally, the use of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy, should be explored to determine if it can enhance their effectiveness.
Applications De Recherche Scientifique
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid has been extensively studied for its potential as a cancer therapeutic agent. 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid is overexpressed in various types of cancer, including melanoma, breast cancer, and glioma. Inhibition of 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid by 4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid leads to a decrease in tryptophan metabolism and an increase in the levels of the tryptophan metabolite kynurenine. This shift in the tryptophan-kynurenine pathway has been shown to have anti-tumor effects, including inhibition of tumor growth and metastasis.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-2-(2-methyl-1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11-18(14-4-2-3-5-16(14)21-11)15(19(23)24)10-17(22)12-6-8-13(20)9-7-12/h2-9,15,21H,10H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAJMWRPWJIFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(CC(=O)C3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4391892.png)
![N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4391895.png)
![{2,4,6-trimethyl-3-[({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]phenyl}methanol](/img/structure/B4391901.png)
![2-fluoro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4391902.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4391907.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide](/img/structure/B4391912.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4391920.png)
![8-fluoro-5-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4391925.png)

![5-({[(4-fluorophenyl)amino]carbonyl}amino)-N,N,2-trimethylbenzenesulfonamide](/img/structure/B4391960.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4391965.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4391968.png)